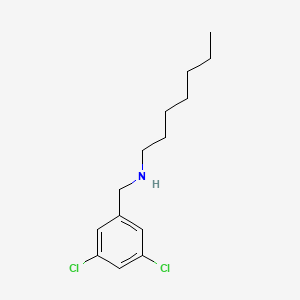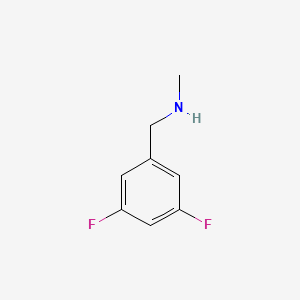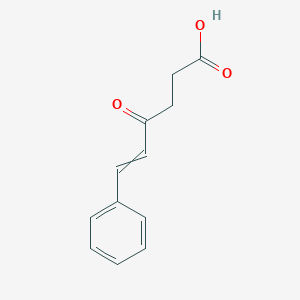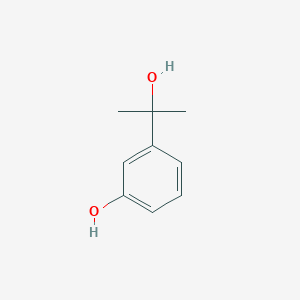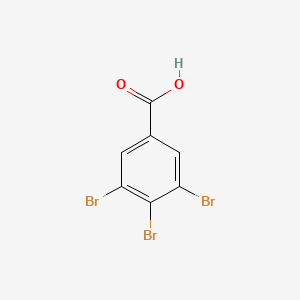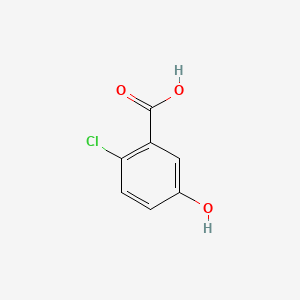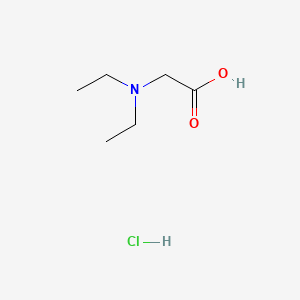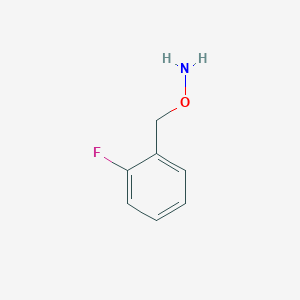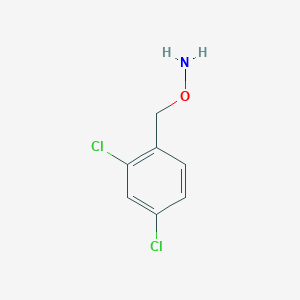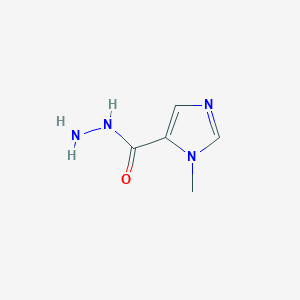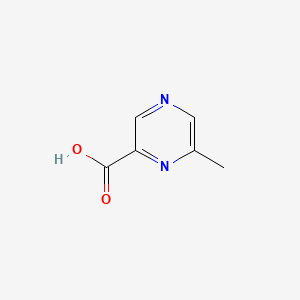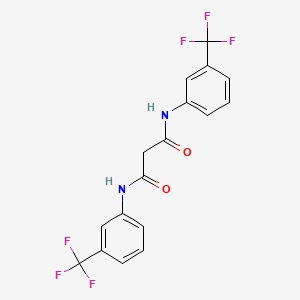
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
描述
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H4Cl2O3. It is a derivative of chromone, characterized by the presence of two chlorine atoms at the 6 and 8 positions, an oxo group at the 4 position, and a formyl group at the 3 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde typically involves the chlorination of 4-oxo-4H-chromene-3-carbaldehyde. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the 6 and 8 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
化学反应分析
Types of Reactions
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH)
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol
Major Products Formed
Oxidation: 6,8-Dichloro-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 6,8-Dichloro-4-oxo-4H-chromene-3-methanol.
Substitution: 6,8-Dimethoxy-4-oxo-4H-chromene-3-carbaldehyde
科学研究应用
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific optical and electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the development of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The chlorine atoms enhance its binding affinity and specificity towards certain biological targets .
相似化合物的比较
Similar Compounds
4-Oxo-4H-chromene-3-carbaldehyde: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid: Has a carboxylic acid group at the 2 position instead of a formyl group at the 3 position.
6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde: Contains an ethoxy group at the 6 position instead of a chlorine atom
Uniqueness
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both chlorine atoms and the formyl group, which confer distinct reactivity and binding properties. These features make it a valuable intermediate in the synthesis of complex molecules and materials .
属性
IUPAC Name |
6,8-dichloro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCHRKNCOFDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334858 | |
| Record name | 6,8-Dichloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64481-10-3 | |
| Record name | 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64481-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dichlorochromone-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde in the development of new antimicrobial agents?
A: The increasing prevalence of antimicrobial resistance necessitates the development of new treatment strategies. [] this compound serves as a valuable building block due to its ability to form the 5-(chromene-3-yl)methylene-2,4-thiazolidinedione scaffold. Both thiazolidinedione and chromone are recognized for their diverse pharmacological applications. [] This specific scaffold was explored for its potential to create new compounds with antimicrobial activity.
Q2: What were the findings regarding the antimicrobial activity of the synthesized derivatives?
A: The synthesized 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives were tested against various bacterial and fungal strains, including Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, and Candida albicans. [] The results showed modest to good antimicrobial activity for the synthesized compounds. Importantly, some derivatives, particularly compounds 8, 9, and 10, demonstrated superior inhibition zones compared to standard antimicrobial drugs like gentamicin and fluconazole. [] This suggests their potential as promising candidates for further antimicrobial drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



